

The Structure-Activity Relationship of Molidustat: A Technical Guide

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Compound of Interest		
Compound Name:	Molidustat Sodium Salt	
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Abstract

Molidustat (BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics the body's response to hypoxia, leading to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of erythropoiesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Molidustat, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays.

Introduction

Anemia is a common complication in patients with chronic kidney disease, primarily due to insufficient production of EPO by the failing kidneys. Molidustat offers a novel therapeutic approach by stabilizing HIFs, the master regulators of the hypoxic response, thereby promoting the natural physiological process of red blood cell production.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the core scientific principles underlying the efficacy of Molidustat.

Mechanism of Action: The HIF Signaling Pathway

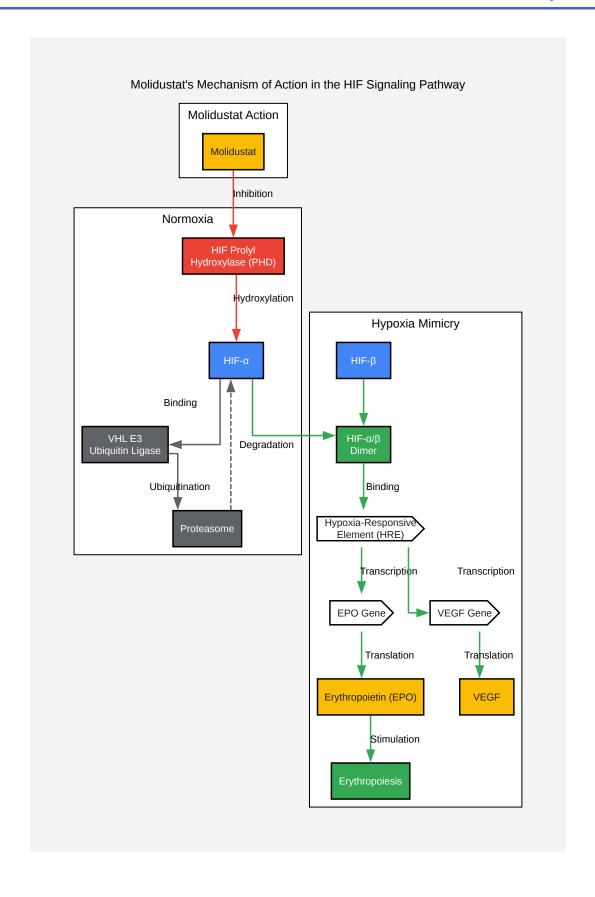




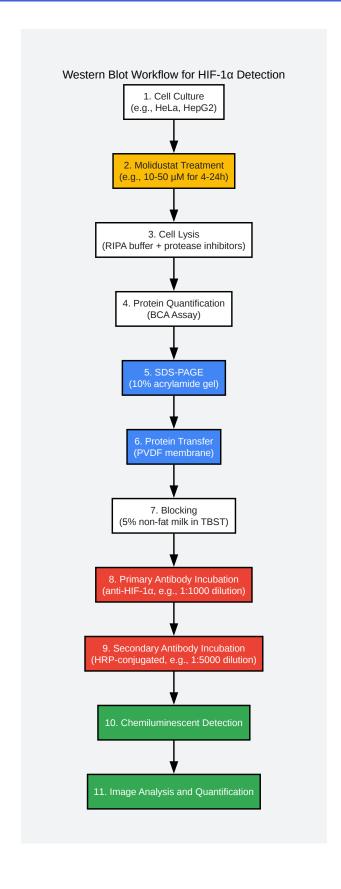


Under normoxic conditions, the α -subunit of HIF is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing this hydroxylation.[1][2] This leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus and dimerizes with HIF- β . The HIF α/β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis, such as vascular endothelial growth factor (VEGF).[3][4]

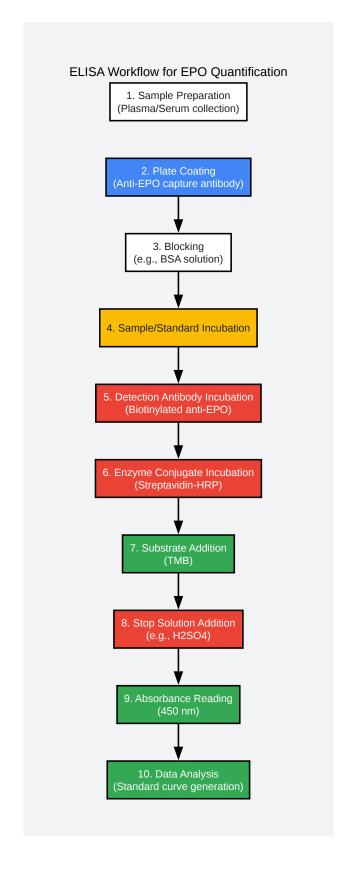












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